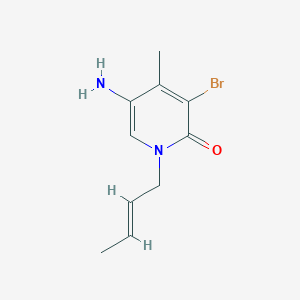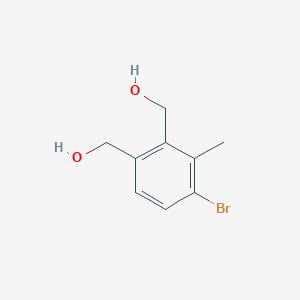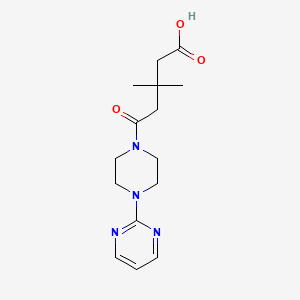
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid is a complex organic compound with the molecular formula C15H22N4O3 It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves multiple steps. One common synthetic route includes the condensation of a pyrimidinyl-substituted piperazine with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidinyl and piperazine rings are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid can be compared with similar compounds, such as:
3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: This compound has a similar structure but with a piperidinoanilino group instead of a pyrimidinyl-piperazine group.
DIMETHYL 5-[({[5-(3,4-DIMETHYLPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE: This compound contains a thienopyrimidine moiety and is used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22N4O3 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,11-13(21)22)10-12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5H,6-11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XTRHXSWVHXVFSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=NC=CC=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



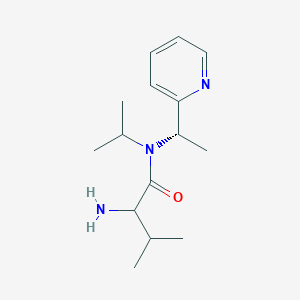
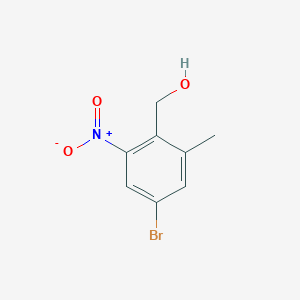
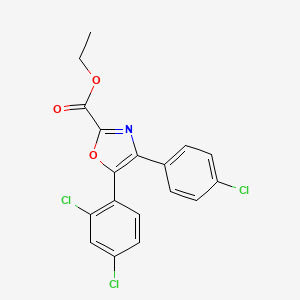
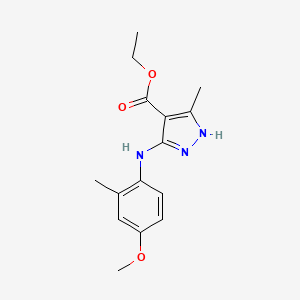
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
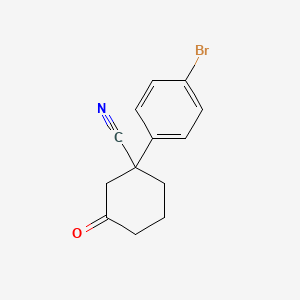
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
